N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S2/c1-26-11-4-6-12(7-5-11)28(24,25)10-2-3-15(23)21-18-22-17-14(27-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPVIUTXULLYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.3 g/mol. The compound features a dichlorobenzo[d]thiazole moiety and a methoxyphenylsulfonyl group, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing the benzo[d]thiazole moiety have shown effectiveness against various bacterial strains. A study reported that derivatives with halogen substituents demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .
Antimicrobial Activity Table
Anticancer Activity
This compound has been evaluated for its anticancer potential. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HePG-2). Notably, the presence of electron-withdrawing groups, such as halogens, has been correlated with increased antiproliferative activity .
Anticancer Activity Findings
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HePG-2 (liver cancer).
- IC50 Values :
The mechanism by which this compound exerts its biological effects may involve DNA binding and the induction of apoptosis in cancer cells. Studies suggest that similar compounds can bind to the minor groove of DNA, disrupting cellular replication processes and leading to cell death .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Screening : A series of thiazole derivatives were tested for their antibacterial and antifungal properties, showing promising results against both types of pathogens.
- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines with selectivity towards malignant over normal cells.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Structural Variations and Physicochemical Properties
Key Observations :
- Chlorine vs.
- Sulfonyl Group : The 4-methoxyphenyl sulfonyl moiety is shared with compounds in and , suggesting a role in modulating pharmacokinetics (e.g., plasma protein binding) .
- Amide Linkage : The butanamide chain is conserved across analogs, likely serving as a flexible spacer for optimal pharmacophore positioning.
Key Insights :
- The target compound’s dichlorothiazole moiety may enhance binding to cysteine-rich targets (e.g., kinases or ion channels) compared to methyl or fluorine analogs.
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide?
Answer:
The synthesis typically involves multi-step protocols focusing on functional group compatibility. A representative approach includes:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted amines with chlorinated reagents under reflux conditions (e.g., Lawesson’s reagent for thiazole ring closure) .
- Step 2: Sulfonylation of intermediates using 4-methoxyphenylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to scavenge HCl .
- Step 3: Amide coupling via activation of the butanamide carboxyl group using carbodiimides (e.g., EDC/HOBt) and reaction with the 4,5-dichlorobenzo[d]thiazol-2-amine intermediate .
Key purification steps involve column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .
Basic: What spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
- 1H/13C-NMR: Assignments of aromatic protons (δ 7.2–8.1 ppm for dichlorobenzo[d]thiazole and sulfonyl-attached phenyl groups) and methoxy signals (δ ~3.8 ppm) confirm substitution patterns. Carbon signals for the sulfonyl group (C-SO2) appear at ~110–120 ppm .
- IR Spectroscopy: Key stretches include S=O (~1350 cm⁻¹), C-Cl (~750 cm⁻¹), and amide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+) should match the exact mass (e.g., calculated for C18H15Cl2N2O4S2: 473.99 g/mol) with <5 ppm error .
Basic: What in vitro biological screening models are used to evaluate its pharmacological potential?
Answer:
- Cardioprotective Activity: Assessed via hypoxia-induced smooth muscle contraction assays in isolated rat aorta, comparing efficacy to reference drugs like Levocarnitine .
- Antitumor Screening: Tested against NCI-60 cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values are benchmarked against cisplatin .
- Antimicrobial Activity: Evaluated via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced: How can researchers resolve contradictory activity data across different biological assays?
Answer:
Contradictions may arise from assay-specific conditions (e.g., cell permeability, metabolic stability). Mitigation strategies include:
- Dose-Response Repetition: Validate activity across multiple replicates and cell lines .
- Metabolic Profiling: Use liver microsomes to assess stability; inactive metabolites may explain discrepancies .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., CB2 receptors for anti-inflammatory activity) .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR) and target interactions?
Answer:
- Molecular Docking: Models the compound’s binding to targets (e.g., cyclooxygenase-2 or cannabinoid receptors) using software like AutoDock Vina. Focus on interactions between the dichlorothiazole moiety and hydrophobic binding pockets .
- QSAR Modeling: Correlates substituent electronegativity (e.g., Cl vs. OMe) with bioactivity using Hammett constants or DFT-calculated descriptors (e.g., HOMO-LUMO gaps) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
Advanced: How can in vivo efficacy and toxicity be systematically evaluated for this compound?
Answer:
- Rodent Models: For cardioprotection, use ischemia-reperfusion injury models in rats, measuring troponin levels and infarct size post-administration .
- Pharmacokinetics: Conduct IV/PO dosing in mice to determine AUC, Cmax, and half-life. Plasma protein binding is assessed via equilibrium dialysis .
- Toxicology: Acute toxicity (LD50) in mice (OECD 423) and genotoxicity via Ames test .
Advanced: What strategies optimize solubility and bioavailability for this hydrophobic compound?
Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenylsulfonyl moiety .
- Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
- Salt Formation: Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Advanced: How are tautomeric or conformational equilibria addressed in structural studies?
Answer:
- X-ray Crystallography: Resolves solid-state conformation (e.g., amide bond geometry) .
- VT-NMR (Variable Temperature): Identifies tautomers (e.g., thione-thiol equilibria in triazole derivatives) by tracking signal coalescence at elevated temperatures .
- DFT Calculations: Compare relative energies of conformers using Gaussian09 with B3LYP/6-31G* basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
